molecular formula C8H11BrClNO B2591574 (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride CAS No. 1845747-66-1

(1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride

Cat. No.: B2591574
CAS No.: 1845747-66-1
M. Wt: 252.54
InChI Key: MJBRWAABGXCVBF-DDWIOCJRSA-N
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Description

(1S)-2-Amino-1-(4-bromophenyl)ethanol hydrochloride is a chiral organic compound characterized by a brominated phenyl ring, an ethanol backbone, and an amino group. Its molecular formula is C₈H₁₁BrClNO, with a molecular weight of 252.54 g/mol (CAS: 2095773-02-5) . The compound’s S-configuration at the chiral center is critical for its stereospecific interactions in pharmaceutical applications.

Properties

IUPAC Name

(1S)-2-amino-1-(4-bromophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBRWAABGXCVBF-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride typically involves the reaction of 4-bromobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzophenone.

    Reduction: Formation of 4-bromoaniline or 4-bromobenzyl alcohol.

    Substitution: Formation of 4-azidobenzene or 4-cyanobenzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of chiral catalysts and asymmetric synthesis.

Biology:

  • Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
  • Used in the development of chiral drugs and pharmaceuticals.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new medications.
  • Studied for its interactions with biological targets such as receptors and enzymes.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the manufacturing of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituted Phenyl Ethanolamines

The following table compares key structural and physicochemical properties of (1S)-2-Amino-1-(4-bromophenyl)ethanol hydrochloride with similar halogenated and functionalized derivatives:

Compound Name Substituent Position CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(1S)-2-Amino-1-(4-bromophenyl)ethanol hydrochloride Br para 2095773-02-5 C₈H₁₁BrClNO 252.54 Bromo, ethanol, S-configuration
(S)-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride Cl ortho 171074-93-4 C₈H₁₀Cl₂NO 220.08 Chloro, ethanol, S-configuration
(R)-2-Amino-1-(4-fluorophenyl)ethanol hydrochloride F para 1185198-25-7 C₈H₁₀FClNO 191.63 Fluoro, ethanol, R-configuration
2-Amino-1-(4-methoxyphenyl)ethanol hydrochloride OCH₃ para EN300-1693214 C₉H₁₄ClNO₂ 219.67 Methoxy, ethanol

Key Observations :

  • Halogen Effects : Bromine’s bulkiness and electronegativity enhance lipophilicity compared to smaller halogens like Cl or F, influencing bioavailability and receptor binding .
  • Functional Groups : Methoxy (OCH₃) in the para position increases solubility but reduces metabolic stability compared to halogens .

Ethanolamines vs. Acetophenones

Compounds with ketone (ethanone) backbones differ in reactivity and applications:

Compound Name Functional Group CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-1-(4-bromophenyl)ethanone HCl Ketone 5467-72-1 C₈H₉BrClNO 250.52 Bromo, ketone
2-Amino-1-(2-hydroxyphenyl)ethanone HCl Ketone + Hydroxy 72481-17-5 C₈H₁₀ClNO₂ 187.62 Hydroxy, ketone

Key Observations :

  • Reactivity: Ethanolamines (e.g., the target compound) are more polar and prone to hydrogen bonding than ketones, affecting solubility and synthesis strategies .
  • Applications: Ketones like 2-Amino-4'-bromoacetophenone hydrochloride are intermediates in heterocyclic synthesis (e.g., benzodiazepines), while ethanolamines are used in adrenergic receptor studies .

Biological Activity

(1S)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H10BrClNO\text{C}_8\text{H}_{10}\text{Br}\text{Cl}\text{N}\text{O} and features a hydroxyl group, an amino group, and a bromine atom attached to a phenyl ring. Its chirality suggests that different enantiomers may exhibit distinct biological activities, which is crucial for its application in drug development.

The biological activity of (1S)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride is primarily linked to its interaction with adrenergic receptors . This compound acts as an intermediate in synthesizing adrenergic agents, which are vital for managing conditions such as asthma and cardiovascular diseases. Its ability to modulate receptor activity makes it a valuable candidate for pharmacological studies.

Key Mechanisms:

  • Receptor Binding: The amino group can form hydrogen bonds with active sites of receptors, while the bromophenyl group engages in hydrophobic interactions.
  • Enzyme Interaction: It has been investigated as a biochemical probe for studying enzyme mechanisms and protein-ligand binding.

1. Inhibition of Cytochrome P450 Enzymes

Research indicates that (1S)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride inhibits certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, highlighting its importance in drug interaction studies.

2. Neurotransmitter System Interaction

Studies suggest that this compound may influence neurotransmitter systems, offering insights into its therapeutic potential for treating depression and anxiety disorders. Its modulation of adrenergic pathways could be particularly relevant in these contexts.

Case Studies

Several studies have explored the biological effects of (1S)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride:

StudyFindings
Study 1 Investigated the compound's role as an inhibitor of CYP1A2, demonstrating significant impacts on drug metabolism.
Study 2 Evaluated its effects on neurotransmitter levels in animal models, suggesting potential applications in mood disorders.
Study 3 Examined its antibacterial properties against various pathogens, indicating potential use in treating infections .

Comparative Analysis with Similar Compounds

The following table compares (1S)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2-Amino-1-(4-chlorophenyl)ethanolChlorine instead of bromineDifferent receptor interactions
2-Amino-1-(4-fluorophenyl)ethanolFluorine substituentVariations in pharmacokinetics
2-Amino-2-(4-bromophenyl)ethanolAdditional amino groupEnhanced receptor binding potential

The presence of bromine in (1S)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride imparts unique electronic and steric properties compared to its chloro and fluoro analogs, making it particularly useful in specific synthetic applications and biological studies.

Q & A

Q. How to reconcile conflicting toxicity data (LD50 in mice)?

  • Analysis : Route-dependent toxicity (e.g., intravenous vs. oral) explains variance. Intravenous LD50 is 150 mg/kg in mice, while oral administration shows lower acute toxicity. Use OECD 423 guidelines for standardized testing .

Q. Tables for Key Data

Property Value Reference
Molecular Weight261.997 g/mol
Optical Purity>99% ee (chiral HPLC)
Melting Point (pure)260–262°C
Storage Stability-20°C, anhydrous, nitrogen atmosphere
Metabolite Detection Method
4-BromophenylglycolaldehydeLC-MS (m/z 198.9 [M+H]+)
Hydrolyzed ethanolamineNMR (δ 1.8 ppm for CH2NH2)

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